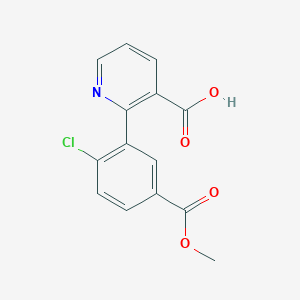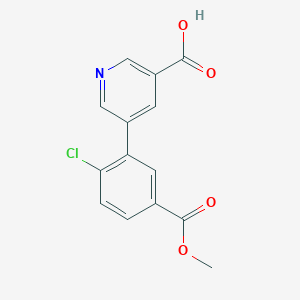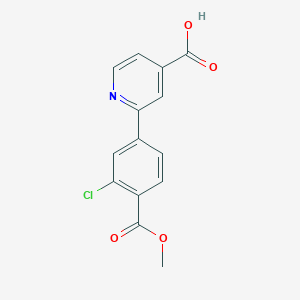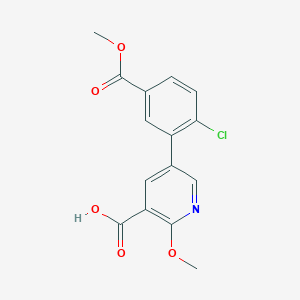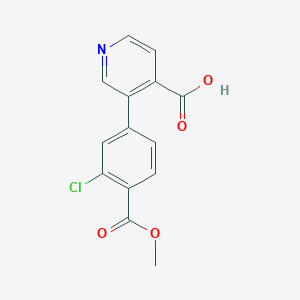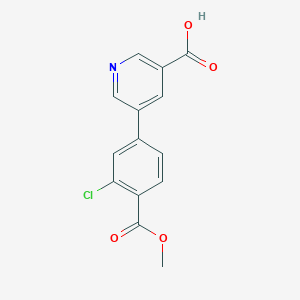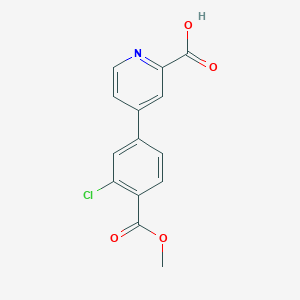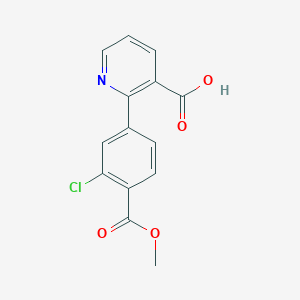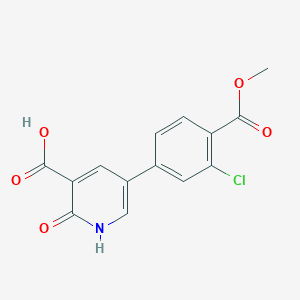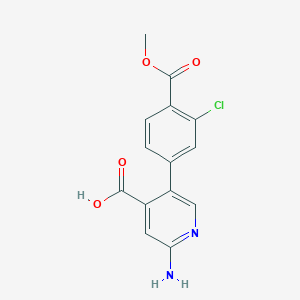
5-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chloro-4-methoxycarbonylphenyl)picolinic acid, otherwise known as 5-CMPCA, is an organic compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is a white crystalline powder that is soluble in water and has a molecular weight of 263.58 g/mol. 5-CMPCA is an important component of many useful compounds, including pharmaceuticals and biochemicals, and has been used in a variety of different experiments.
科学研究应用
5-CMPCA has been used in a variety of scientific research applications, including enzyme inhibition, protein purification, and cell culture experiments. It is an effective inhibitor of the enzyme tyrosinase, which is important for melanin synthesis. It is also a useful tool for protein purification, as it can be used to separate proteins from other molecules in a sample. In addition, 5-CMPCA has been used in cell culture experiments to study the effects of various compounds on cell growth and metabolism.
作用机制
The mechanism of action of 5-CMPCA is not yet fully understood. It is believed to act by inhibiting the enzyme tyrosinase, which is responsible for melanin synthesis. This inhibition leads to a decrease in the production of melanin, which can have a variety of effects on the skin and other tissues. In addition, 5-CMPCA may also interact with other proteins and enzymes in the cell, leading to a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMPCA are not yet fully understood. It is believed to inhibit the enzyme tyrosinase, which is responsible for melanin synthesis. This inhibition can lead to a decrease in the production of melanin, which can have a variety of effects on the skin and other tissues. In addition, 5-CMPCA may also interact with other proteins and enzymes in the cell, leading to a variety of effects.
实验室实验的优点和局限性
The advantages of using 5-CMPCA in laboratory experiments include its high yield, cost-effectiveness, and ease of synthesis. It is also a reliable and efficient inhibitor of the enzyme tyrosinase, making it a useful tool for studying the effects of various compounds on cell growth and metabolism. The main limitation of using 5-CMPCA in laboratory experiments is that its mechanism of action is not yet fully understood, so its effects may not always be predictable.
未来方向
The future directions of 5-CMPCA research include further investigation into its mechanism of action, as well as its potential applications in the fields of medicine and biotechnology. In addition, further research into the biochemical and physiological effects of 5-CMPCA is needed in order to fully understand its potential uses and applications. Finally, further research into its potential side effects and toxicity is also needed in order to ensure its safe use in laboratory experiments and clinical trials.
合成方法
The synthesis of 5-CMPCA is a relatively simple process that involves the reaction of 3-chloro-4-methoxycarbonylphenol and picolinic acid. This reaction is conducted in an acidic medium, such as hydrochloric acid, and the product is isolated by crystallization. The yield of 5-CMPCA is typically around 95%, making it a highly efficient reaction. This method has been used in a variety of different experiments and is a reliable and cost-effective method for synthesizing 5-CMPCA.
属性
IUPAC Name |
5-(3-chloro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)10-4-2-8(6-11(10)15)9-3-5-12(13(17)18)16-7-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTVIBVPOOPDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

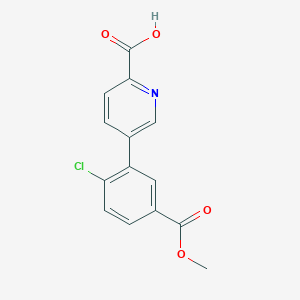
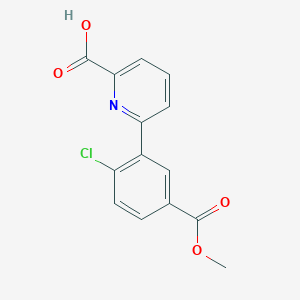
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6394103.png)
